Lipophilicity (XLogP3) Differentiation: 3-Propoxypyrazin-2-amine vs. 3-Methoxy- and 3-Ethoxypyrazin-2-amine Analogs
3-Propoxypyrazin-2-amine exhibits a computed XLogP3 value of 0.6, positioning its lipophilicity between the more polar 3-methoxypyrazin-2-amine (XLogP3 ~ -0.1) and the more lipophilic 3-butoxypyrazin-2-amine (XLogP3 ~ 1.2) [1]. This intermediate lipophilicity profile may offer an advantageous balance between aqueous solubility and membrane permeability in early-stage drug discovery programs.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.6 (computed) |
| Comparator Or Baseline | 3-Methoxypyrazin-2-amine: ~ -0.1; 3-Butoxypyrazin-2-amine: ~ 1.2 (estimated based on alkoxy chain increment) |
| Quantified Difference | 3-Propoxypyrazin-2-amine is ~0.7 log units more lipophilic than the methoxy analog and ~0.6 log units less lipophilic than the butoxy analog. |
| Conditions | Computed XLogP3 algorithm (PubChem release 2025.04.14) |
Why This Matters
Lipophilicity within the 0–1 XLogP3 range is generally favorable for oral bioavailability and central nervous system penetration, making 3-propoxypyrazin-2-amine a potentially suitable starting point for lead optimization campaigns where extreme polarity or lipophilicity may be undesirable.
- [1] PubChem. 3-Propoxypyrazin-2-amine. Computed XLogP3-AA Value: 0.6. National Center for Biotechnology Information. Accessed April 17, 2026. View Source
